Palonosetron, (3R)-
Description
Overview of 5-HT3 Receptor Antagonists: Contextualizing (3R)-Palonosetron's Role
The 5-hydroxytryptamine type 3 (5-HT3) receptor antagonists, often called "setrons," are a class of drugs that selectively block the action of serotonin (B10506) at 5-HT3 receptors. wikipedia.orgdrugbank.com These receptors are ligand-gated ion channels located on nerve terminals of the vagus nerve in the gastrointestinal tract and in specific areas of the brain, such as the chemoreceptor trigger zone (CTZ). wikipedia.orgamegroups.orgyoutube.com The release of serotonin from enterochromaffin cells in the small intestine, often triggered by chemotherapeutic agents, activates these 5-HT3 receptors, initiating the vomiting reflex. wikipedia.orgresearchgate.netnih.gov By inhibiting serotonin from binding to these receptors, 5-HT3 antagonists effectively suppress nausea and vomiting. wikipedia.orgpatsnap.com
The first generation of these antagonists, which includes drugs like ondansetron (B39145) and granisetron (B54018), represented a major advancement in managing chemotherapy-induced nausea and vomiting (CINV). wikipedia.orgamegroups.org (3R)-Palonosetron is classified as a second-generation 5-HT3 receptor antagonist. wikipedia.orgamegroups.orgdrugs.com It is pharmacologically distinct from its predecessors due to several key characteristics. wikipedia.org Notably, it exhibits a significantly higher binding affinity for the 5-HT3 receptor—over 30 times greater than first-generation agents—and possesses a much longer plasma half-life of approximately 40 hours. wikipedia.orgamegroups.orgnih.govnih.gov These properties contribute to its prolonged duration of action and high efficacy. patsnap.comnih.gov Unlike first-generation agents that primarily act as competitive antagonists, research suggests (3R)-Palonosetron functions as an allosteric antagonist with positive cooperativity, leading to a prolonged inhibition of receptor function. researchgate.netnih.gov
Significance of (3R)-Palonosetron's Enantiomeric Purity in Receptor Interactions
The palonosetron (B1662849) molecule has two stereogenic centers, meaning it can exist as four different stereoisomers. wikipedia.orgamegroups.org The form used clinically is the pure (S,S)-stereoisomer, which is also designated as (3R)-Palonosetron. wikipedia.org This enantiomeric purity is crucial for its specific and high-affinity interaction with the 5-HT3 receptor. drugbank.comnih.gov The precise three-dimensional structure of the (3R)-isomer allows for optimal binding to the receptor site, which is fundamental to its potent antagonist activity. nih.gov
This high binding affinity and selectivity distinguish it from other antagonists. drugbank.comnih.gov While first-generation antagonists like ondansetron and granisetron are also selective for the 5-HT3 receptor, (3R)-Palonosetron's affinity is markedly stronger. amegroups.orgnih.gov Furthermore, its interaction with the receptor is unique; it exhibits allosteric binding, meaning it binds to a site on the receptor different from the serotonin binding site, which induces a conformational change that prevents receptor activation. researchgate.netnih.gov This mechanism, combined with its slow dissociation from the receptor, results in a pseudo-irreversible antagonism and sustained inhibition. researchgate.net Its two primary metabolites, N-oxide-palonosetron and 6-(S)-hydroxypalonosetron, are noted to have less than 1% of the antagonistic effect of the parent compound, rendering them essentially inactive. amegroups.orgwikipedia.org
Interactive Data Table: Comparative Pharmacology of 5-HT3 Receptor Antagonists
| Compound | Generation | Binding Affinity (pKi) | Half-Life (hours) | Receptor Interaction |
| (3R)-Palonosetron | Second | ~10.4 | ~40 | Allosteric Antagonist nih.gov |
| Ondansetron | First | ~8.4 | ~3-6 | Competitive Antagonist nih.gov |
| Granisetron | First | ~9.0 | ~6-9 | Competitive Antagonist nih.gov |
| Dolasetron (B1670872) | First | ~8.0 | ~7-8 | Competitive Antagonist |
Note: Binding affinity (pKi) is a measure of the drug's affinity for the receptor; a higher value indicates stronger binding. Data is compiled from multiple sources for comparative purposes. wikipedia.orgamegroups.orgyoutube.comnih.govnih.gov
Historical Development and Evolution within Receptor Antagonist Classes
The development of selective 5-HT3 receptor antagonists marked a significant turning point in antiemetic therapy. wikipedia.orgamegroups.org The first wave of these drugs emerged in the late 1980s and early 1990s. Ondansetron was developed around 1984 and received FDA approval in 1991. wikipedia.org This was followed by the development of other first-generation agents, including granisetron, tropisetron (B1223216) (1994), and dolasetron (1997). wikipedia.orgamegroups.org
The development of palonosetron represents the next evolutionary step in this class. Helsinn Healthcare acquired the worldwide rights to palonosetron from Syntex in 1998 when the drug was in Phase 2 development. manufacturingchemist.com Following an extensive development program, the New Drug Application (NDA) was submitted in September 2002. manufacturingchemist.com In July 2003, the U.S. Food and Drug Administration (FDA) approved palonosetron for the prevention of acute CINV associated with moderately and highly emetogenic chemotherapy, and for delayed CINV with moderately emetogenic chemotherapy. nih.govnih.govmanufacturingchemist.com This made it the first 5-HT3 antagonist to be approved for preventing delayed emesis with a single dose in this patient population. manufacturingchemist.comnih.gov An oral formulation in combination with netupitant (B1678218) was later approved in 2014. wikipedia.orgdrugs.com
Interactive Data Table: Timeline of Key 5-HT3 Antagonist Approvals (U.S. FDA)
| Drug | Approval Year | Generation | Developer/Marketer Notability |
| Ondansetron | 1991 | First | Developed by Glaxo. wikipedia.org |
| Granisetron | 1990s | First | One of the initial setrons. amegroups.org |
| Dolasetron | 1997 | First | Part of the first wave of agents. wikipedia.org |
| (3R)-Palonosetron | 2003 | Second | Developed by Helsinn; noted for long half-life and high affinity. amegroups.orgmanufacturingchemist.com |
| Netupitant/Palonosetron | 2014 | Combination | Oral fixed-dose combination. drugs.com |
Structure
3D Structure
Properties
CAS No. |
149654-00-2 |
|---|---|
Molecular Formula |
C19H24N2O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(3aS)-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one |
InChI |
InChI=1S/C19H24N2O/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20/h2,4,6,13,15,17H,1,3,5,7-12H2/t15-,17+/m1/s1 |
InChI Key |
CPZBLNMUGSZIPR-WBVHZDCISA-N |
SMILES |
C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5 |
Isomeric SMILES |
C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@H]4CN5CCC4CC5 |
Canonical SMILES |
C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5 |
Synonyms |
2-(1-azabicyclo(2.2.2)oct-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benz(de)isoquinolin-1-one 2-QHBIQO Aloxi palonosetron palonosetron hydrochloride Palonosetron, (3R)- palonosetron, (R-(R*,R*))-isomer palonosetron, (R-(R*,S*))-isomer palonosetron, (S-(R*,S*))-isomer RS 25233 197 RS 25233 198 RS 25233-197 RS 25233-198 RS 25233197 RS 25233198 RS 25259 RS 25259 197 RS 25259 198 RS 25259-197 RS 25259-198 RS 25259197 RS 25259198 RS-25233-197 RS-25233-198 RS-25259 RS-25259-197 RS-25259-198 RS25233197 RS25233198 RS25259 RS25259197 RS25259198 |
Origin of Product |
United States |
Synthetic Methodologies for 3r Palonosetron and Its Stereoisomers
Chiral Synthesis Approaches for (3R)-Palonosetron
Chiral synthesis routes are designed to directly produce the desired (3R)-Palonosetron stereoisomer with high enantiomeric and diastereomeric purity. These methods often involve the use of chiral building blocks or catalysts that direct the formation of the correct stereocenters during the synthesis.
Enantioselective Routes Utilizing Chiral Starting Materials
One strategy involves starting the synthesis with commercially available or readily prepared chiral materials that already possess the required stereochemical configuration at one or both key positions. For instance, (S)-3-aminoquinuclidine is a common chiral starting material used in the synthesis of palonosetron (B1662849). google.comresearchgate.netmagtechjournal.com Another key chiral intermediate is (S)-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid. researchgate.netmagtechjournal.comscholarsresearchlibrary.com A synthetic route has been reported that prepares palonosetron hydrochloride from (S)-3-amino-quinuclidine and (S)-1,2,3,4-tetrahydro-1-naphalenecarboxylic acid through a three-step process involving acylation, reduction, and cyclization, achieving a total yield of 76%. researchgate.netmagtechjournal.com
Asymmetric Catalysis in (3R)-Palonosetron Synthesis
Asymmetric catalysis employs chiral catalysts to induce asymmetry in a reaction between achiral or prochiral starting materials, leading to the formation of a specific stereoisomer. While general asymmetric catalysis is a significant field in organic synthesis for producing optically active compounds mdpi.com, specific examples directly detailing the use of asymmetric catalysis for the core structure formation of (3R)-Palonosetron are less extensively described in the provided snippets. However, the broader concept of asymmetric transformations, including enantioselective hydrocyanation catalyzed by dual electrocatalysis, has been explored for the synthesis of precursors to molecules analogous to palonosetron nih.govrsc.org. This suggests the potential for asymmetric catalytic approaches in the synthesis of palonosetron's complex structure.
Resolution Techniques for Stereoisomers of Palonosetron
Resolution techniques are used to separate a racemic mixture of stereoisomers into individual enantiomers. Since palonosetron has two stereogenic centers and can exist as four stereoisomers semanticscholar.orgresearchgate.net, resolution is a relevant approach, particularly if a synthetic route produces a mixture of these isomers. Methods for the separation of palonosetron stereoisomers have been developed, including chromatographic techniques like chiral liquid chromatography (LC) and micellar electrokinetic chromatography (MEKC). semanticscholar.orgnih.govresearchgate.net These methods are crucial for analyzing the enantiomeric purity of palonosetron and separating unwanted stereoisomers that may arise during synthesis. semanticscholar.orgscholarsresearchlibrary.com For example, a chiral HPLC method using a cellulose-based chiral stationary phase has been developed to separate palonosetron hydrochloride enantiomers and related chiral impurities. semanticscholar.orgresearchgate.net MEKC using sodium cholate (B1235396) as a chiral selector has also been studied for separating palonosetron stereoisomers, with investigations into the separation mechanisms. nih.gov
Total Synthesis Strategies for (3R)-Palonosetron Core Structures
Total synthesis approaches aim to construct the entire palonosetron molecule from simpler, readily available precursors. These strategies involve multi-step reaction sequences designed to build the characteristic tricyclic core structure and introduce the necessary functional groups and stereochemistry.
Multi-Step Reaction Sequences and Yield Optimization
Several multi-step synthetic routes to palonosetron have been reported. One approach involves starting with naphthoic acid, which undergoes catalytic hydrogenation to yield 5,6,7,8-tetrahydro-naphthoic acid. This intermediate is then reacted with (S)-3-amino quinuclidine (B89598) to form an amide, followed by further reactions to complete the synthesis. google.com Another reported synthesis prepares palonosetron hydrochloride from (S)-3-amino-quinuclidine and (S)-1,2,3,4-tetrahydro-1-naphalenecarboxylic acid in three steps: acylation, reduction, and cyclization, achieving a total yield of 76%. researchgate.netmagtechjournal.com An improved process for preparing high-purity palonosetron hydrochloride involves the reduction of 2-[(S)-1-azabicyclo[2.2.2]oct-3-yl]-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one hydrochloride using palladium-on-carbon in methanol, leading to improved yield and purity compared to previous methods. google.com The optimization of reaction conditions, such as solvent choice, temperature, and reaction time, is crucial in these multi-step sequences to maximize yield and purity. google.comgoogle.comgoogle.com
Impurity Profiling and Control in (3R)-Palonosetron Synthesis
The meticulous control of impurities is of paramount importance in the production of palonosetron to ensure the safety, efficacy, and quality of the final drug product shochem.comshochem.com. Impurities can arise from various sources, including raw materials, side reactions during synthesis, and degradation of the product under certain conditions shochem.com.
Identification of Synthetic By-products and Degradants
Impurities in palonosetron series can be broadly classified into process-related impurities and degradation products shochem.com. Process-related impurities are formed during the chemical synthesis and may include unreacted starting materials, intermediates that did not fully react, or side-reaction products shochem.comshochem.com. The complexity of the chemical reactions involved in synthesis can lead to the formation of various by-products bocsci.comshochem.com.
Degradation impurities are formed due to the instability of palonosetron when exposed to environmental factors such as light, heat, humidity, and oxygen shochem.comshochem.com. For example, oxidative degradation can occur upon exposure to oxygen over time shochem.com. Palonosetron N-Oxide is an example of a known degradation impurity shochem.com. Oxygen-mediated degradation products, such as "Cpd1", have also been identified google.com.
Controlling the presence of these impurities is essential as they can potentially have their own pharmacological activities, interfere with the intended action of palonosetron, or introduce new safety concerns shochem.comshochem.com.
Stereoisomeric Impurity Analysis and Management
Palonosetron hydrochloride contains two stereogenic centers, resulting in four stereoisomers. Only the (3aS, 2S) isomer is the therapeutically active form semanticscholar.orgresearchgate.netresearchgate.net. The presence of other stereoisomers as impurities is a critical concern, as they may have different pharmacological or toxicological profiles semanticscholar.orgsci-hub.se.
The development of analytical methods for the separation and quantification of these stereoisomers is crucial for controlling enantiomeric impurities semanticscholar.orgsci-hub.se. Techniques such as micellar electrokinetic chromatography (MEKC) and high-performance liquid chromatography (HPLC) with chiral stationary phases have been developed for this purpose semanticscholar.orgresearchgate.netscholarsresearchlibrary.comsci-hub.semdpi.com.
Studies have demonstrated the ability of MEKC using bile salts like sodium taurocholate (STC) and sodium deoxycholate (SDC) to achieve baseline resolution of all four palonosetron stereoisomers mdpi.com. HPLC methods utilizing polysaccharide-based chiral stationary phases have also been developed for the enantiomeric separation of palonosetron hydrochloride and its related chiral impurities semanticscholar.orgresearchgate.net. These methods are capable of separating not only the enantiomers of palonosetron but also process-related chiral impurities semanticscholar.org.
Quantitative parameters for these analytical methods, including limits of detection (LOD) and quantification (LOQ), linearity, and recovery, have been established to ensure accurate analysis of stereoisomeric impurities in palonosetron samples semanticscholar.orgresearchgate.netscholarsresearchlibrary.comsci-hub.semdpi.com. For instance, LOD and LOQ for enantiomeric impurities have been reported to be in the low microgram per milliliter range, representing a small percentage of the effective ingredient concentration sci-hub.semdpi.com.
Controlling stereoisomeric impurities is achieved through careful selection of synthetic routes, optimization of reaction conditions to favor the formation of the desired stereoisomer, and effective separation techniques during purification google.comshochem.com. The chiral purity of starting materials, such as (S)-1, 2, 3, 4-tetrahydro-1-naphthoic acid, is also a key factor in managing the stereoisomeric purity of palonosetron scholarsresearchlibrary.com.
Molecular and Cellular Mechanism of Action of 3r Palonosetron
5-HT3 Receptor Binding Kinetics and Thermodynamics of (3R)-Palonosetron
The interaction of (3R)-Palonosetron with the 5-HT3 receptor is characterized by specific kinetic and thermodynamic properties that contribute to its prolonged duration of action.
Radioligand Binding Studies (e.g., [3H]-Palonosetron)
Radioligand binding studies using tritiated ligands like [³H]-Palonosetron are crucial for characterizing the binding of (3R)-Palonosetron to 5-HT3 receptors. These studies help determine binding affinity, receptor density, and the nature of the interaction (e.g., competitive or allosteric). Studies using [³H]-Palonosetron have shown high-affinity binding to 5-HT3A and 5-HT3AB receptors expressed in HEK293 cells. nih.govnih.gov Competition binding experiments using [³H]granisetron have also been used to assess the affinity of palonosetron (B1662849), yielding Kᵢ values in the sub-nanomolar range. nih.gov
Association and Dissociation Rate Constant Analysis
Kinetic studies have investigated the rates at which (3R)-Palonosetron associates with and dissociates from the 5-HT3 receptor. The association of [³H]-Palonosetron with 5-HT3A and 5-HT3AB receptors in HEK293 cells was found to be complete within approximately 30 minutes. nih.gov The dissociation rates of palonosetron from the receptor are notably slow, particularly in the presence of agonists like serotonin (B10506), with half-lives exceeding 10 hours. nih.govnih.gov This slow dissociation rate is a key factor contributing to the extended duration of action of palonosetron compared to earlier setrons. nih.govnih.gov
The association and dissociation rates can vary slightly depending on the specific 5-HT3 receptor subtype (e.g., 5-HT3A vs. 5-HT3AB). nih.govnih.gov Dissociation rates have also been shown to be ligand-dependent, with antagonists causing more rapid dissociation than agonists. nih.govnih.gov
Affinity and Potency Characterization (IC50, Kd, pKi values in vitro)
(3R)-Palonosetron exhibits high affinity and potency for the 5-HT3 receptor in vitro. Radioligand binding studies have reported Kᴅ values in the sub-nanomolar range. For instance, Kᴅ values of 0.34 nM for 5-HT3A and 0.15 nM for 5-HT3AB receptors have been observed in HEK293 cells using [³H]-Palonosetron. nih.govnih.gov Functional studies measuring the inhibition of serotonin-induced responses have yielded IC₅₀ values also in the sub-nanomolar range, such as 0.24 nM for 5-HT3A and 0.18 nM for 5-HT3AB receptors. nih.govnih.gov The pKᵢ value for palonosetron at the 5-HT3A receptor has been reported as 10.4. rndsystems.com These values demonstrate that (3R)-Palonosetron is a highly potent antagonist of the 5-HT3 receptor.
Here is a table summarizing some in vitro binding and potency data for Palonosetron:
| Receptor Subtype | Ligand Used | Assay Type | Value Type | Value (nM) | Reference |
| 5-HT3A | [³H]-Palonosetron | Radioligand Binding | Kᴅ | 0.34 | nih.govnih.gov |
| 5-HT3AB | [³H]-Palonosetron | Radioligand Binding | Kᴅ | 0.15 | nih.govnih.gov |
| 5-HT3A | 5-HT induced response | Functional Assay | IC₅₀ | 0.24 | nih.govnih.govrndsystems.com |
| 5-HT3AB | 5-HT induced response | Functional Assay | IC₅₀ | 0.18 | nih.govnih.gov |
| 5-HT3A | [³H]granisetron | Competition Binding | Kᵢ | 0.22 | nih.gov |
| 5-HT3A | - | Binding | pKᵢ | 10.4 | rndsystems.comhelsinki.fi |
Allosteric Modulation and Cooperative Binding with the 5-HT3 Receptor
Beyond simple competitive antagonism, studies suggest that (3R)-Palonosetron interacts with the 5-HT3 receptor in a more complex manner, involving allosteric modulation and positive cooperativity. researchgate.netnih.govtsh.or.thspandidos-publications.com
Evidence for Allosteric Interaction Sites
Evidence suggests that palonosetron may interact with allosteric sites on the 5-HT3 receptor, distinct from the orthosteric site where serotonin binds. researchgate.netnih.govtsh.or.th Equilibrium diagnostic tests have indicated differential effects of palonosetron on [³H] ligand binding, supporting an allosteric mode of action. researchgate.netnih.gov Unlike competitive antagonists such as ondansetron (B39145) and granisetron (B54018), palonosetron has been described as an allosteric antagonist or modifier. researchgate.netnih.gov While some research points towards an allosteric interaction, other studies, including cryo-EM structures, suggest that palonosetron binds to the orthosteric site. biorxiv.orgresearchgate.net However, the unique kinetic and functional profile of palonosetron still suggests interactions that differ from simple competitive binding at the orthosteric site alone. researchgate.netnih.govtsh.or.thspandidos-publications.com
Positive Cooperativity in (3R)-Palonosetron Receptor Binding
Analyses of binding isotherms, including Scatchard and Hill plots, have suggested positive cooperativity for palonosetron binding to the 5-HT3 receptor. researchgate.netnih.govfda.gov This indicates that the binding of one palonosetron molecule to the receptor may enhance the affinity of the receptor for further palonosetron molecules. This positive cooperativity is a distinguishing feature of palonosetron compared to older 5-HT3 receptor antagonists like ondansetron and granisetron, which exhibit simple bimolecular binding. researchgate.netnih.gov This cooperative binding could contribute to the sustained and potent inhibitory effects of palonosetron on receptor function. researchgate.netnih.govtsh.or.thspandidos-publications.com
(3R)-Palonosetron is a selective serotonin 5-HT3 receptor antagonist used to prevent chemotherapy-induced and postoperative nausea and vomiting. wikipedia.orgdrugbank.comnih.gov Its antiemetic activity is primarily mediated through the inhibition of 5-HT3 receptors located on vagal nerve terminals in the periphery and centrally in the chemoreceptor trigger zone of the area postrema. drugbank.comfda.govwikipedia.org
(3.2.3. Differential Binding Mechanisms Compared to Other Serotonin Receptor Antagonists)
Palonosetron exhibits a unique binding profile compared to first-generation 5-HT3 receptor antagonists such as ondansetron and granisetron. nih.govresearchgate.netascopubs.org While ondansetron and granisetron are characterized as competitive antagonists with simple bimolecular binding, palonosetron demonstrates allosteric binding and positive cooperativity at the 5-HT3 receptor. nih.govresearchgate.netascopubs.orgresearchgate.net This allosteric interaction suggests that palonosetron binds to a site on the receptor distinct from the orthosteric site where serotonin and competitive antagonists bind. nih.govresearchgate.netascopubs.org Equilibrium diagnostic tests and kinetic dissociation experiments have supported these differential binding modes. nih.govresearchgate.netascopubs.org Studies involving competition binding with tritiated ligands like [³H]granisetron and [³H]ondansetron have shown curvilinear plots when in competition with palonosetron, in contrast to the linear plots observed with competitive antagonists. ascopubs.org
Palonosetron also exhibits a higher binding affinity for the 5-HT3 receptor compared to older agents. researchgate.netdovepress.comresearchgate.net This higher affinity, coupled with its distinct binding mechanism, contributes to its prolonged duration of action. researchgate.netdovepress.comresearchgate.net
Table 1: Differential Binding Characteristics of 5-HT3 Receptor Antagonists
| Antagonist | Binding Mechanism | Cooperativity | Dissociation Rate Modulation |
| Palonosetron | Allosteric | Positive | Accelerates granisetron/ondansetron dissociation nih.gov |
| Ondansetron | Competitive | Simple bimolecular | Not applicable |
| Granisetron | Competitive | Simple bimolecular | Not applicable |
(3.3. Modulation of 5-HT3 Receptor Function by (3R)-Palonosetron)
(3.3.1. Ion Channel Gating and Calcium Influx Studies (in vitro, cell lines))
The 5-HT3 receptor is a ligand-gated ion channel permeable to cations, including calcium ions. acs.orgplos.orgamegroups.cn Activation of the 5-HT3 receptor by serotonin leads to increased intracellular calcium levels. plos.orgamegroups.cn In vitro studies using cell lines expressing the 5-HT3 receptor, such as HEK 293 cells and NG108-15 cells, have investigated the effects of palonosetron on ion channel gating and calcium influx. nih.govresearchgate.netplos.orgnih.gov
Experiments measuring calcium influx have shown that pre-incubation with palonosetron results in substantial inhibition of calcium-ion influx triggered by serotonin, an effect that persists even after the removal of the antagonist from the extracellular environment. nih.govresearchgate.netresearchgate.net In contrast, cells pre-incubated with granisetron or ondansetron show calcium influx levels similar to control cells after antagonist washout. nih.govresearchgate.net This suggests that palonosetron's interaction with the receptor leads to a more persistent functional inhibition of the ion channel. nih.govresearchgate.netresearchgate.net Studies using fluo-4 (B1262720) AM dye in brainstem slices have also demonstrated that palonosetron can abolish serotonin-induced intracellular calcium augmentation. plos.org
(3.3.2. Receptor Conformation and Dynamics upon (3R)-Palonosetron Binding)
The binding of ligands to the 5-HT3 receptor can induce conformational changes that affect receptor function. biorxiv.orgresearchgate.net Cryo-electron microscopy (cryo-EM) structures of the 5-HT3 receptor, including in complex with palonosetron, provide insights into these structural dynamics. biorxiv.orgresearchgate.netnih.gov Molecular dynamics simulations have been used to investigate the binding modes and conformational dynamics of palonosetron and other setrons bound to the receptor. biorxiv.orgresearchgate.net
(3.3.3. Persistent Receptor Inhibition and Functional Effects (in vitro))
A key characteristic of palonosetron's action is its prolonged inhibition of 5-HT3 receptor function, which persists significantly longer than that of first-generation antagonists in vitro. nih.govresearchgate.netresearchgate.net This persistent effect has been investigated in cell-based assays measuring calcium influx and receptor binding over time after antagonist removal. nih.govresearchgate.netnih.gov
Studies have shown that even after extensive washing, cells pre-exposed to palonosetron exhibit sustained inhibition of serotonin-induced calcium influx for several hours, whereas the effect of ondansetron or granisetron diminishes rapidly. nih.govresearchgate.netresearchgate.net This prolonged functional inhibition correlates with the slow dissociation rate of palonosetron from the receptor. nih.govresearchgate.net Investigations into the mechanisms underlying this persistent inhibition suggest that it is primarily due to the slow dissociation of palonosetron from the receptor, acting as a pseudo-irreversible antagonist, rather than significant receptor internalization or down-regulation. nih.govresearchgate.netresearchgate.net While early studies suggested receptor internalization, later research indicated that while chronic exposure reduces available binding sites, this reduction is not sensitive to inhibitors of endocytosis, pointing towards prolonged occupancy as the main factor. researchgate.netnih.govresearchgate.net A significant proportion of binding sites can remain occupied by palonosetron for at least 4 days in vitro. nih.govresearchgate.net Allosteric interactions appear to play a role in this prolonged binding and inhibition. researchgate.netnih.govresearchgate.net
Table 2: Persistent Inhibition of 5-HT3 Receptor Function (in vitro)
| Antagonist | Duration of Inhibition (after washout) | Proposed Mechanism |
| Palonosetron | Substantial inhibition for several hours to days nih.govresearchgate.netresearchgate.netnih.govresearchgate.net | Slow dissociation, pseudo-irreversible binding, allosteric interactions researchgate.netnih.govresearchgate.netresearchgate.net |
| Ondansetron | Rapid recovery nih.govresearchgate.net | Rapid dissociation, competitive binding nih.govresearchgate.net |
| Granisetron | Rapid recovery nih.govresearchgate.net | Rapid dissociation, competitive binding nih.govresearchgate.net |
(3.4. Molecular Interactions with Other Receptors and Signaling Pathways (Preclinical/In vitro))
While primarily known for its high selectivity and affinity for the 5-HT3 receptor, preclinical and in vitro studies have explored potential interactions and crosstalk with other signaling pathways. drugbank.comfda.gov
(3.4.1. Crosstalk with Neurokinin-1 (NK1) Receptor Signaling)
Accumulating evidence suggests a crosstalk between the 5-HT3 and neurokinin-1 (NK1) receptor signaling pathways, which are both involved in the emetic reflex. nih.govresearchgate.netresearchgate.netnih.gov Substance P, the endogenous ligand for NK1 receptors, is considered a dominant mediator of delayed emesis. nih.govresearchgate.netnih.gov Although palonosetron does not directly bind to the NK1 receptor, in vitro and in vivo studies have demonstrated that palonosetron can inhibit substance P-mediated responses. nih.govresearchgate.netresearchgate.netnih.gov
Studies in NG108-15 cells, which express both 5-HT3 and NK1 receptors, have shown that palonosetron can inhibit the enhancement of substance P-induced calcium release by serotonin. nih.govnih.gov This effect was not observed with ondansetron or granisetron. nih.govnih.gov Further research indicates that palonosetron can trigger NK1 receptor internalization in NG108-15 cells, an effect that is dependent on the presence of the 5-HT3 receptor. researchgate.netnih.gov This indirect modulation of NK1 receptor function and inhibition of 5-HT3/NK1 receptor crosstalk by palonosetron may contribute to its efficacy, particularly in preventing delayed emesis. nih.govresearchgate.netresearchgate.netnih.govnih.gov The combination of palonosetron and NK1 receptor antagonists like netupitant (B1678218) has shown synergistic effects in inhibiting substance P responses in vitro. researchgate.net
Table 3: Palonosetron Interaction with NK1 Receptor Signaling (Preclinical/In vitro)
| Interaction Type | Effect on NK1 Signaling | Mechanism |
| Inhibition of SP-mediated responses | Reduces substance P-induced calcium release (serotonin-enhanced) nih.govnih.gov | Inhibition of 5-HT3/NK1 receptor crosstalk nih.govresearchgate.netresearchgate.netnih.gov |
| NK1 Receptor Internalization | Induces internalization of NK1 receptors in vitro researchgate.netnih.gov | Indirect, dependent on 5-HT3 receptor presence researchgate.netnih.gov |
| Synergy with NK1 Antagonists | Enhanced inhibition of SP response when combined researchgate.net | Additive effects on NK1 receptor internalization and signaling inhibition researchgate.netnih.gov |
3.4.2. Lack of Significant Affinity for Non-5-HT3 Receptors
Palonosetron, a second-generation 5-HT3 receptor antagonist, is characterized by its high specificity and selectivity for the 5-HT3 receptor. drugbank.comnih.govamegroups.cn Research indicates that palonosetron possesses strong binding affinity for 5-HT3 receptors while exhibiting little to no affinity for other receptors. drugbank.comnih.govpfizermedicalinformation.com This contrasts with some first-generation 5-HT3 receptor antagonists, such as ondansetron, which have been shown to bind to other receptors, including 5-HT1B, 5-HT1C, α1 adrenergic, and mu-opioid receptors. amegroups.org
The high selectivity of palonosetron for the 5-HT3 receptor is considered a key aspect of its pharmacological profile. drugbank.comnih.gov Studies have demonstrated that palonosetron is a highly selective, high-affinity competitive antagonist of the 5-HT3A receptor. amegroups.org While granisetron is also highly specific for 5-HT3 receptor subtypes, it has little or no affinity for 5-HT1, 5-HT2, and 5-HT4 receptors. amegroups.org
Further research has explored the interaction of palonosetron with other receptor systems, particularly in the context of its efficacy in delayed chemotherapy-induced nausea and vomiting (CINV). Although substance P, acting on neurokinin-1 (NK-1) receptors, is considered a dominant mediator of delayed emesis, palonosetron does not bind to the NK-1 receptor. nih.gov However, studies suggest that palonosetron may differentially inhibit cross-talk between the NK-1 and 5-HT3 receptor signaling pathways, a mechanism not observed with ondansetron or granisetron. nih.gov This finding provides a potential rationale for palonosetron's effectiveness in delayed CINV. nih.gov
In vitro metabolism studies suggest that while CYP2D6 is primarily involved in palonosetron metabolism, with lesser involvement of CYP3A4 and CYP1A2, palonosetron does not inhibit a range of CYP enzymes, including CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2D6, CYP2E1, and CYP3A4/5. pfizermedicalinformation.com This further supports its selective pharmacological action with minimal interaction with other metabolic pathways.
Preclinical Pharmacology and Pharmacokinetic Investigations of 3r Palonosetron
In Vitro Pharmacological Characterization
In vitro studies have been instrumental in defining the interaction of (3R)-Palonosetron with its primary target, the 5-HT3 receptor, and assessing its selectivity against other receptor subtypes.
Functional Assays in Cell Lines (e.g., HEK293 cells expressing 5-HT3A/AB receptors)
Functional assays conducted in cell lines, such as HEK293 cells heterologously expressing human 5-HT3A and 5-HT3AB receptors, have demonstrated the potent antagonist activity of palonosetron (B1662849). Using techniques like membrane potential sensitive dyes in a Flexstation, palonosetron exhibited inhibitory effects on 5-HT-induced responses in these cells. The half-maximal inhibitory concentrations (IC50) were determined to be 0.24 nM for 5-HT3A receptors and 0.18 nM for 5-HT3AB receptors, indicating high potency at both receptor subtypes. nih.gov
Radioligand binding studies using [³H]palonosetron in HEK293 cells expressing 5-HT3A and 5-HT3AB receptors revealed high affinity binding. The dissociation constants (Kd) were found to be 0.34 ± 0.04 nM for 5-HT3A receptors and 0.15 ± 0.04 nM for 5-HT3AB receptors. nih.gov
Kinetic studies have shown that palonosetron's association and dissociation rates differ between 5-HT3A and 5-HT3AB receptors, with slightly faster rates observed for the 5-HT3AB subtype. nih.gov Notably, the dissociation rates for both subtypes were found to be ligand-dependent, with agonists inducing slower dissociation compared to antagonists. nih.gov This slow dissociation observed with agonist-induced displacement (t1/2 > 10 h) may contribute to the prolonged duration of palonosetron's effects observed in vivo. nih.gov
Palonosetron has also demonstrated allosteric binding properties and positive cooperativity in binding to the 5-HT3 receptor, distinguishing it from first-generation 5-HT3 receptor antagonists like granisetron (B54018) and ondansetron (B39145) which exhibit simple bimolecular and competitive binding, respectively. fda.govmedchemexpress.cn Furthermore, palonosetron has been shown to trigger 5-HT3 receptor internalization in HEK293 cells, which may contribute to its prolonged inhibition of receptor function. fda.govnih.govresearchgate.net
Receptor Subtype Selectivity Studies
Preclinical investigations have established that palonosetron is a highly selective antagonist for the 5-HT3 receptor. caymanchem.comamegroups.orgpfizermedicalinformation.com Studies evaluating its binding affinity to a broad panel of other neurotransmitter receptors, including 5-HT1A, 5-HT1D, 5-HT2A, and 5-HT2C receptors, have shown significantly lower affinity (Kis = ≥15.85 μM for all tested non-5-HT3 receptors) compared to its affinity for the 5-HT3 receptor (Ki = 0.04 nM). caymanchem.com This high selectivity for the 5-HT3 receptor contributes to its specific antiemetic effects with minimal interaction with other receptor systems. pfizermedicalinformation.com
Preclinical Pharmacokinetic Profiles in Animal Models
Pharmacokinetic studies in laboratory animals have provided essential data on the absorption, distribution, metabolism, and excretion of palonosetron.
Absorption and Distribution Studies in Laboratory Animals
Following oral administration of [¹⁴C]palonosetron in rats, radioactivity was recovered in both urine and feces, indicating absorption from the gastrointestinal tract. fda.gov While specific absorption percentages in animals were not detailed in the provided snippets, human data indicates high oral bioavailability (approximately 97%). nih.gove-lactancia.org
Distribution studies in laboratory animals have shown that palonosetron is widely distributed in the body. nih.govresearchgate.net In rats, the volume of distribution was reported to be around 11.5 L/kg. tga.gov.au Whole-body autoradiography studies in rats demonstrated rapid distribution of drug-associated radioactivity to most organs. tga.gov.au
Preclinical Elimination Pathways (Renal and Hepatic)
Preclinical studies in animals, along with human data often used to inform preclinical understanding, indicate that palonosetron is eliminated through both renal excretion and metabolic pathways. nih.govresearchgate.netresearchgate.netnps.org.aunih.gov
In rats, excretion of radioactivity following oral administration of [¹⁴C]palonosetron was approximately 51% in urine and 41% in feces. fda.gov This suggests a significant role for both renal and fecal elimination routes in this species.
Metabolism of palonosetron primarily involves cytochrome P450 (CYP) enzymes. In vitro studies, supported by in vivo observations, suggest that CYP2D6 is the main enzyme involved, with minor contributions from CYP3A4 and CYP1A2. nih.gove-lactancia.orgresearchgate.netnps.org.aunih.goveuropa.eufda.goveuropa.eu Two primary metabolites, N-oxide-palonosetron and 6-S-hydroxy-palonosetron, have been identified, and these metabolites exhibit less than 1% of the 5-HT3 receptor antagonist activity of the parent compound. nih.govnps.org.aunih.govfda.govtga.gov.au While these metabolic pathways are well-characterized, clinical pharmacokinetic parameters are not significantly different between poor and extensive metabolizers of CYP2D6 substrates. pfizermedicalinformation.comnih.gove-lactancia.orgresearchgate.netnps.org.aueuropa.eufda.gov
Tissue Distribution and Blood-Brain Barrier Penetration in Animal Models
Preclinical studies in rats, specifically whole-body autoradiography, have shown that palonosetron-associated radioactivity is rapidly distributed to most organs following administration. tga.gov.au Penetration of the blood-brain barrier (BBB) has been demonstrated in rats, as evidenced by the distribution of radioactivity to the brain. tga.gov.au Distribution to the testes was also observed in these studies. tga.gov.au This widespread distribution and ability to cross the BBB are relevant to its mechanism of action, as 5-HT3 receptors are located both peripherally on vagal afferents and centrally in the chemoreceptor trigger zone. pfizermedicalinformation.comtga.gov.au
Metabolism of (3R)-Palonosetron in Preclinical Systems
Approximately 50% of administered palonosetron is metabolized. nih.govnih.goveuropa.euactivo.co.zatga.gov.aunih.govtmda.go.tztga.gov.auhres.ca
Identification of Primary Metabolites (N-oxide-palonosetron, 6-S-hydroxy-palonosetron)
Two primary metabolites of palonosetron have been identified: N-oxide-palonosetron and 6-S-hydroxy-palonosetron. nih.govnih.govtga.gov.aunih.govtmda.go.tztga.gov.auhres.cafda.govfda.gov These metabolites are formed through metabolic pathways. nih.gov
Role of Cytochrome P450 Isoenzymes (CYP2D6, CYP3A4, CYP1A2) in Metabolism (in vitro studies)
In vitro metabolism studies indicate that CYP2D6 is primarily involved in the metabolism of palonosetron, with lesser contributions from CYP3A4 and CYP1A2 isoenzymes. nih.govnih.goveuropa.euactivo.co.zatga.gov.aunih.govtmda.go.tztga.gov.auhres.cafda.goveuropa.eupharmgkb.orgeuropa.eu Despite the involvement of CYP2D6, clinical pharmacokinetic parameters of palonosetron are not significantly different between poor and extensive metabolizers of CYP2D6 substrates. nih.govnih.goveuropa.euactivo.co.zatga.gov.aunih.govtmda.go.tzhres.cafda.goveuropa.eupharmgkb.org In vitro studies have also shown that palonosetron does not inhibit or induce cytochrome P450 isoenzymes at clinically relevant concentrations, suggesting a low potential for clinically significant drug interactions mediated through these enzymes. europa.euactivo.co.zatga.gov.aunih.govtmda.go.tztga.gov.aufda.goveuropa.eueuropa.eu
Preclinical Pharmacodynamic Endpoints (Animal Models)
Animal models are crucial for preclinical research into nausea and vomiting, helping to understand the underlying mechanisms and evaluate potential antiemetic agents. nih.gov
Anti-Emetic Efficacy in Chemotherapy-Induced Emesis Animal Models
Animal studies have demonstrated that chemotherapy agents can induce nausea and vomiting by releasing serotonin (B10506) from enterochromaffin cells, which then activates 5-HT3 receptors on vagal afferents, initiating the vomiting reflex. nih.gov Palonosetron has shown antiemetic activity in chemotherapy-induced emesis animal models. google.com Pretreatment with palonosetron reduced the incidence of emetic episodes in these models. google.com Palonosetron demonstrated greater potency compared to ondansetron in reducing emetic episodes in a cisplatin-induced emesis model in ferrets. google.com The minimally effective dose was lower for palonosetron than for ondansetron. google.com Palonosetron also exhibited antiemetic activity when administered several hours prior to chemotherapy. google.com
Receptor Occupancy and Functional Down-regulation in Animal Systems
Palonosetron is a potent and selective 5-HT3 receptor antagonist with a strong binding affinity. nih.govactivo.co.zatga.gov.aunih.govfda.govpfizer.com In vitro studies have shown that palonosetron exhibits allosteric binding and positive cooperativity when binding to the 5-HT3 receptor, a characteristic that differentiates it from some first-generation 5-HT3 receptor antagonists. nih.govnih.gov Palonosetron's high binding affinity is at least 30-fold higher than that of other 5-HT3 receptor antagonists. nih.govnih.gov This strong binding affinity and slow dissociation from the receptor contribute to a prolonged inhibition of 5-HT3 receptors, acting as a pseudo-irreversible antagonist. researchgate.net An irreversible binding mode has also been observed to persist for several days. researchgate.net Allosteric interactions may play a role in this prolonged effect. researchgate.net Preclinical studies have provided data characterizing the interaction of palonosetron with 5-HT3 receptors in tissues. nih.gov
Table 1: Primary Metabolites of Palonosetron
| Metabolite Name | Description | % 5-HT3 Receptor Antagonist Activity (relative to Palonosetron) |
| N-oxide-palonosetron | Primary metabolite | < 1% nih.goveuropa.euactivo.co.zatga.gov.aunih.govtmda.go.tztga.gov.auhres.cafda.govfda.gov |
| 6-S-hydroxy-palonosetron | Primary metabolite | < 1% nih.goveuropa.euactivo.co.zatga.gov.aunih.govtmda.go.tztga.gov.auhres.cafda.govfda.gov |
Table 2: CYP Isoenzymes Involved in Palonosetron Metabolism (in vitro)
| CYP Isoenzyme | Role in Metabolism |
| CYP2D6 | Primary contributor nih.govnih.goveuropa.euactivo.co.zatga.gov.aunih.govtmda.go.tztga.gov.auhres.cafda.goveuropa.eupharmgkb.orgeuropa.eu |
| CYP3A4 | Minor contributor nih.govnih.goveuropa.euactivo.co.zatga.gov.aunih.govtmda.go.tztga.gov.auhres.cafda.goveuropa.eupharmgkb.orgeuropa.eu |
| CYP1A2 | Minor contributor nih.govnih.goveuropa.euactivo.co.zatga.gov.aunih.govtmda.go.tztga.gov.auhres.cafda.goveuropa.eupharmgkb.orgeuropa.eu |
Table 3: Anti-Emetic Efficacy in a Cisplatin-Induced Emesis Ferret Model
| Treatment | Dose (µg/kg, Oral) | Mean Number of Emetic Episodes |
| Vehicle Control | - | 12.50 google.com |
| Palonosetron | 1.0 | Statistically significantly less than vehicle control (p < 0.05) google.com |
| Palonosetron | 10.0 | 2.20 google.com |
| Ondansetron | 100.0 | Statistically significantly less than vehicle control (p < 0.05) google.com |
| Ondansetron | 300.0 | 6.83 google.com |
Note: Data extracted from a specific preclinical study google.com. The minimally effective dose was 1.0 µg/kg for palonosetron and 100 µg/kg for ondansetron in this experiment. google.com
Application of 3Rs Principles in Preclinical Research for (3R)-Palonosetron
Preclinical research for novel pharmaceutical compounds like (3R)-Palonosetron involves a series of in vitro and in vivo studies to understand their pharmacological properties, pharmacokinetics, and potential toxicity before human trials. The application of the 3Rs principles—Replacement, Reduction, and Refinement—is a critical ethical and scientific consideration in designing and conducting these studies, aiming to minimize the use of animals, reduce the number of animals used, and refine procedures to lessen pain and distress.
Replacement in the preclinical investigation of palonosetron is exemplified by the use of in vitro methods to address specific research questions, thereby replacing the need for animal studies for those endpoints. In vitro studies were utilized to investigate the metabolism of palonosetron, identifying the cytochrome P450 enzymes involved, primarily CYP2D6, with minor contributions from CYP3A4 and CYP1A2 efda.gov.etnih.goveuropa.eufda.govtga.gov.au. These studies indicated that palonosetron does not significantly inhibit or induce these enzymes at clinically relevant concentrations, suggesting a low potential for certain drug interactions efda.gov.etnih.goveuropa.eufda.govtga.gov.au. Furthermore, in vitro studies were conducted to assess drug permeation enhancement using models such as cell cultures (e.g., RPMI 2650, Caco-2) and ex vivo tissue models, which are necessary before proceeding to in vivo absorption studies mdpi.com. The binding affinity of palonosetron to the 5-HT3 receptor was also characterized through in vitro studies, revealing its high affinity compared to first-generation antagonists researchgate.netnih.govbiorxiv.org. While these in vitro methods are standard in drug development, their application contributes to the Replacement principle by providing essential data without the use of live animals for these specific assessments.
Structure Activity Relationships Sar and Rational Design of 3r Palonosetron Analogues
Key Structural Determinants for 5-HT₃ Receptor Affinity and Selectivity
The high affinity and selectivity of palonosetron (B1662849) for the 5-HT₃ receptor are attributed to specific structural features. Palonosetron is a selective, high-affinity antagonist. mims.comfda.gov It has a strong binding affinity for the 5-HT₃ receptor and little to no affinity for other receptors. fda.gov Compared to first-generation 5-HT₃ receptor antagonists, palonosetron's affinity for the 5-HT₃ receptor is significantly higher, reported to be upregulated by 30 times. bocsci.com
Key structural elements contributing to its activity include the quinuclidine (B89598) moiety, the benzoisoquinoline core, and the specific stereochemistry at chiral centers. The molecule contains a tertiary amine group within the quinuclidine ring and a carbonyl group within the benzoisoquinoline system. wikipedia.orgontosight.ai These functional groups are crucial for interactions with the receptor binding site. The carbonyl group is responsible for a strong interaction and contributes significantly to the binding process. wikipedia.org The aromatic rings of 5-HT₃ antagonists are thought to form π-π interactions with specific residues in the 5-HT₃ receptor binding site, such as tyrosine (Y143) and tryptophan (W183). proteopedia.orgacs.org The carbonyl group is theorized to act as a hydrogen bond acceptor from residues like serine (S227). proteopedia.org
Palonosetron's rigid tricyclic ring structure allows it to form a tight wedge in the binding pocket, adopting a binding pose distinct from other antagonists like granisetron (B54018) and tropisetron (B1223216). nih.gov This rigid structure, along with interactions with binding site residues, contributes to its potent binding. nih.gov
Conformational Analysis of (3R)-Palonosetron
Conformational analysis of (3R)-palonosetron is essential for understanding its binding to the 5-HT₃ receptor. While the 3D structure of the 5-HT₃ receptor has not been experimentally solved, homology modeling techniques have been used to study ligand binding. proteopedia.org
Studies investigating palonosetron's interaction with an engineered acetylcholine (B1216132) binding protein (5-HTBP) that mimics the 5-HT₃ receptor binding site have provided insights into its binding pose and interactions. acs.orgnih.gov These studies indicate that palonosetron forms a tight and effective wedge in the binding pocket due to its rigid tricyclic structure and interactions with residues like W183 (cation-π interaction and hydrogen bond) and Y153 (hydrogen bond). acs.orgnih.gov
The specific orientation of the amide carbonyl and the tertiary amine group relative to the aromatic nucleus are critical determinants of 5-HT₃ receptor affinity. acs.org The enhanced stability provided by the cyclization of the amide group with the aromatic structure is likely responsible for the increased affinity compared to other 5-HT₃ receptor antagonists. acs.org
Design and Synthesis of Novel (3R)-Palonosetron Derivatives
The rational design of novel (3R)-palonosetron derivatives aims to optimize receptor affinity, selectivity, and pharmacokinetic properties. This involves targeted modifications to different parts of the molecule.
Modifications to the Quinuclidine Moiety
The quinuclidine moiety is a key component of palonosetron's structure and its interaction with the 5-HT₃ receptor. nih.gov Modifications to this bicyclic amine system can significantly impact binding affinity and activity. The quinuclidine ring is a common feature in various pharmacologically active compounds, including other 5-HT₃ antagonists. wikipedia.orgamericanelements.comuni.lu
Research into structure-activity relationships of related compounds has shown that the stereochemistry at the quinuclidine C3 position is critical for high affinity. For example, in a series of 2-(quinuclidin-3-yl)isoquinolin-1-ones, the (3S)-quinuclidinyl isomers demonstrated significantly higher affinity (>10 fold) than the (3R)-isomers. acs.org This highlights the importance of the precise spatial arrangement of the quinuclidine nitrogen and its substituents for optimal interaction with the receptor binding site.
Alterations to the Benzoisoquinoline Moiety
The benzoisoquinoline core is another crucial structural element of palonosetron. wikipedia.orgwikipedia.org This fused ring system contributes to the rigidity and aromatic interactions necessary for high-affinity binding. acs.orgnih.gov Alterations to the benzoisoquinoline moiety, such as substitutions or modifications to the ring system, can influence the compound's electronic and steric properties, thereby affecting its interaction with the 5-HT₃ receptor.
The benzoisoquinoline structure is found in various biologically active compounds, including alkaloids. wikipedia.orgontosight.aiontosight.ai Studies on benzoisoquinoline derivatives have explored modifications to different positions to optimize activity against various targets. ontosight.ai In the context of palonosetron, modifications to the benzoisoquinoline core could aim to fine-tune interactions with specific residues in the 5-HT₃ receptor binding pocket or alter pharmacokinetic properties.
Stereochemical Effects on Binding and Activity
Palonosetron has two stereogenic centers, allowing for the existence of four stereoisomers. amegroups.cnwikipedia.org (3R)-Palonosetron exists as a single isomer. fda.gov The specific stereochemistry, particularly at the quinuclidine C3 position and the fused ring system, is critical for its potent activity. acs.org
As noted in the discussion on quinuclidine modifications, the (3S)-quinuclidinyl stereochemistry in related compounds showed significantly higher affinity compared to the (3R)-isomers. acs.org This underscores the profound impact of stereochemistry on the binding interaction with the chiral 5-HT₃ receptor binding site. The precise three-dimensional arrangement of atoms in (3R)-palonosetron is optimized for its high-affinity binding and prolonged action.
Prodrug Strategies for (3R)-Palonosetron (Preclinical Concepts)
Prodrug strategies involve chemically modifying a drug molecule to improve its properties, such as solubility, stability, permeability, or targeted delivery. nih.govonclive.com While palonosetron itself has favorable pharmacokinetic properties, preclinical concepts for prodrugs could explore ways to further enhance its delivery or duration of action, although specific preclinical prodrug strategies for (3R)-palonosetron were not detailed in the search results.
General prodrug approaches include simple chemical modifications that are cleaved in vivo to release the active drug. nih.govonclive.com Targeted prodrug strategies aim to release the active drug specifically at the site of action, potentially reducing systemic exposure and side effects. nih.gov Enzyme-cleavable prodrugs, for instance, are designed to be activated by enzymes present specifically in target tissues. nih.gov
Given palonosetron's use in preventing chemotherapy-induced nausea and vomiting, preclinical prodrug concepts might investigate strategies for targeted delivery to relevant sites like the gastrointestinal tract or the chemoreceptor trigger zone, or to further prolong its already long half-life. However, it is important to note that these are theoretical preclinical concepts, and specific research on palonosetron prodrugs was not extensively found.
Formulation Science of (3R)-Palonosetron for Research Applications (non-clinical, e.g., stability, solubility, novel delivery systems)
The formulation science of (3R)-Palonosetron for research applications focuses on ensuring its stability, optimizing its solubility, and exploring novel delivery systems suitable for non-clinical studies. This is essential for accurate and reproducible experimental results.
Solubility: Palonosetron hydrochloride is described as freely soluble in water, soluble in propylene (B89431) glycol, and slightly soluble in ethanol (B145695) and 2-propanol. fda.govgeneesmiddeleninformatiebank.nljapsonline.com For research purposes, particularly when preparing solutions for in vitro or in vivo studies, understanding its solubility profile in various solvents and buffers is critical. Palonosetron (hydrochloride) is sparingly soluble in aqueous buffers. caymanchem.com To achieve maximum solubility in aqueous buffers, it can first be dissolved in a small amount of DMSO and then diluted with the desired aqueous buffer. caymanchem.com For example, a solubility of approximately 0.2 mg/ml can be achieved in a 1:4 solution of DMSO:PBS (pH 7.2) using this method. caymanchem.com It is also soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide, with reported solubilities of approximately 0.5, 20, and 10 mg/ml, respectively. caymanchem.com
Stability: The stability of palonosetron formulations is a key consideration for research applications to maintain the integrity and activity of the compound over time. Palonosetron hydrochloride is generally considered stable under normal conditions. msd.commerck.com However, it can react with strong oxidizing agents. msd.commerck.com Stability studies on palonosetron HCl in various infusion solutions (dextrose 5%, NaCl 0.9%, dextrose 5% in NaCl 0.45%, and dextrose 5% in lactated Ringer's injection) at concentrations of 5 and 30 µg/mL showed that the drug concentration remained unchanged for at least 48 hours at room temperature and 14 days under refrigeration. science.gov The admixtures remained clear and colorless with low turbidity and particulate content throughout the study. science.gov Accelerated stability studies on specific formulations, such as in situ forming gels, have shown stability at selected storage conditions, with refrigerator temperature being most suitable, exhibiting no change in appearance, clarity, pH, gelation temperature, gel strength, and negligible changes in drug content and in vitro release profile. scispace.com
Novel Delivery Systems for Research: While clinical applications often involve intravenous or oral administration wikipedia.orgjapsonline.com, research may explore alternative delivery systems to suit specific study designs or target tissues. Examples of novel delivery systems investigated for palonosetron or other antiemetics that could be relevant for non-clinical research include:
In situ forming gels: These formulations are solutions that transition into a gel upon contact with physiological conditions, potentially offering controlled release of the drug. scispace.comwecmelive.com Studies have explored their use for parenteral and nasal administration of antiemetic drugs. scispace.comwecmelive.com
Oral thin films: These are fast-dissolving films intended for application in the oral cavity, offering a potential alternative for oral administration, particularly in studies where swallowing difficulties might be a factor. banglajol.inforesearchgate.net Formulations have been developed and evaluated for properties like thickness, weight variation, pH, folding endurance, drug content uniformity, and in vitro dissolution. banglajol.inforesearchgate.net
Melt-in-mouth tablets: Another oral dosage form designed to rapidly disintegrate in the mouth, potentially allowing for pre-gastric absorption. japsonline.com Research has focused on optimizing these formulations using techniques like factorial design to achieve desired disintegration times and drug release profiles. japsonline.com
Transdermal delivery systems: Gels or patches designed for percutaneous absorption, offering a potential route for sustained drug release. wecmelive.comgoogle.com Studies have investigated the inclusion of palonosetron in pressure-sensitive adhesive layers for transdermal delivery. google.com
These novel delivery systems, while some may have clinical relevance, are explored in research to understand their formulation characteristics, drug release profiles, and potential advantages for specific non-clinical investigations.
Data Tables:
Here are examples of data points extracted from the search results regarding solubility and stability:
Table 1: Solubility of Palonosetron (hydrochloride)
| Solvent/Medium | Approximate Solubility | Notes | Source |
| Water | Freely soluble | As hydrochloride | fda.govgeneesmiddeleninformatiebank.nl |
| Propylene glycol | Soluble | As hydrochloride | fda.govgeneesmiddeleninformatiebank.nl |
| Ethanol | Slightly soluble | As hydrochloride | fda.govgeneesmiddeleninformatiebank.nl |
| 2-Propanol | Slightly soluble | As hydrochloride | fda.govgeneesmiddeleninformatiebank.nl |
| DMSO | 20 mg/ml | As hydrochloride | caymanchem.com |
| Dimethyl formamide | 10 mg/ml | As hydrochloride | caymanchem.com |
| Aqueous buffers | Sparingly soluble | As hydrochloride | caymanchem.com |
| 1:4 DMSO:PBS (pH 7.2) | 0.2 mg/ml | Achieved by dissolving in DMSO first | caymanchem.com |
Table 2: Stability of Palonosetron HCl in Infusion Solutions
| Infusion Solution | Concentration (µg/mL) | Temperature | Duration | Stability Observation | Source |
| Dextrose 5% Injection | 5 and 30 | Room Temperature | 48 hours | Physically and chemically stable | science.gov |
| Refrigeration | 14 days | Physically and chemically stable | science.gov | ||
| NaCl 0.9% Injection | 5 and 30 | Room Temperature | 48 hours | Physically and chemically stable | science.gov |
| Refrigeration | 14 days | Physically and chemically stable | science.gov | ||
| Dextrose 5% in NaCl 0.45% Inj. | 5 and 30 | Room Temperature | 48 hours | Physically and chemically stable | science.gov |
| Refrigeration | 14 days | Physically and chemically stable | science.gov | ||
| Dextrose 5% in Lactated Ringer's | 5 and 30 | Room Temperature | 48 hours | Physically and chemically stable | science.gov |
| Refrigeration | 14 days | Physically and chemically stable | science.gov |
Table 3: Stability of Palonosetron HCl in Melt-in-Mouth Tablets (Optimized Batch)
| Storage Condition | Duration | Observation | Source |
| Accelerated stability study | 6 months | No drastic change in tablet properties | japsonline.com |
These tables summarize some of the reported findings on the solubility and stability of palonosetron formulations relevant to research applications.
Advanced Analytical and Bioanalytical Methodologies for 3r Palonosetron Research
Chromatographic Techniques for Quantification and Purity Assessment
Chromatographic techniques are widely employed for the separation, identification, and quantification of (3R)-Palonosetron and its related substances. These methods are vital for assessing the purity of the compound and for its accurate determination in complex samples.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a prevalent technique for the analysis of Palonosetron (B1662849). Numerous RP-HPLC methods have been developed and validated for the quantitative determination of Palonosetron in pharmaceutical dosage forms. These methods often utilize C18 columns and mobile phases consisting of mixtures of buffers (such as potassium dihydrogen orthophosphate or ammonium (B1175870) acetate) and organic solvents (like acetonitrile (B52724) or methanol). Detection is typically performed using UV detectors at wavelengths such as 210 nm, 240 nm, 261 nm, or 274 nm, depending on the specific method and co-analyzed compounds. innovareacademics.inglobalresearchonline.netwisdomlib.orgneliti.comymerdigital.compharmasm.com
HPLC methods have been developed for the simultaneous determination of Palonosetron with other drugs, such as Netupitant (B1678218). innovareacademics.inymerdigital.com These methods are often validated according to ICH guidelines, assessing parameters like system suitability, linearity, precision, accuracy, limit of detection (LOD), limit of quantification (LOQ), and robustness. innovareacademics.inwisdomlib.orgymerdigital.com Stability-indicating RP-HPLC methods have also been developed to separate Palonosetron from its degradation products, ensuring accurate quantification even in stressed samples. wisdomlib.orgarlok.com Forced degradation studies are conducted under various conditions (acidic, alkaline, peroxide, thermal, UV) to demonstrate the method's ability to separate degradation peaks from the main peak. innovareacademics.inarlok.comijpsr.com
Typical parameters and findings from HPLC methods for Palonosetron include:
Ultra-Performance Liquid Chromatography (UPLC) Method Development
UPLC offers advantages in terms of speed, resolution, and sensitivity compared to traditional HPLC. UPLC methods have been developed and validated for the simultaneous estimation of Palonosetron with other drugs like Fosnetupitant and Netupitant. ijpsr.comhumanjournals.comscielo.brscite.aiscielo.brneliti.com These methods often utilize shorter columns with smaller particle sizes (e.g., 1.8 µm) and faster flow rates. ijpsr.comhumanjournals.comscite.ai
Validated UPLC methods for Palonosetron demonstrate good linearity, accuracy, and precision, meeting ICH guidelines. humanjournals.comscielo.brscite.aiscielo.brneliti.com Stability-indicating UPLC methods have been developed to assess the degradation behavior of Palonosetron under stress conditions. ijpsr.comhumanjournals.comscielo.br
Examples of UPLC parameters and findings:
| Parameter | Value/Description | Source |
| Column | BEH C18 (100 mm x 2.1 mm, 1.8 µm), HSS C18 | ijpsr.comhumanjournals.comscite.ai |
| Mobile Phase | Mixtures of buffer (e.g., potassium dihydrogen orthophosphate) and acetonitrile | ijpsr.comhumanjournals.comscite.ai |
| Flow Rate | 1 mL/min or 0.3 mL/min | ijpsr.comhumanjournals.com |
| Detection Wavelength | 240 nm or 274 nm, 286 nm (isosbestic point) | ijpsr.comhumanjournals.comscite.ai |
| Column Temperature | 30 °C | ijpsr.comhumanjournals.com |
| Retention Time (Palonosetron) | Varies, e.g., 2.404 min scite.ai, 1.288 min ijpsr.com | ijpsr.comscite.ai |
| Linearity (Palonosetron) | Varies, e.g., 0.05-0.15 µg/mL scite.ai, 6.25%-37.5% levels humanjournals.com | humanjournals.comscite.ai |
| LOD (Palonosetron) | Varies, e.g., 0.005 µg/mL scite.ai, 0.32 µg/ml humanjournals.com | humanjournals.comscite.ai |
| LOQ (Palonosetron) | Varies, e.g., 0.016 µg/mL scite.ai, 0.96 µg/ml humanjournals.com | humanjournals.comscite.ai |
Gas Chromatography (GC) Applications
Gas chromatography is primarily applied in the analysis of Palonosetron for the quantitative determination of residual solvents in the active pharmaceutical ingredient (API). innovareacademics.ininnovareacademics.inresearchgate.netingentaconnect.com Headspace GC (HS-GC) is a common technique used for this purpose, allowing for the analysis of volatile organic impurities. innovareacademics.ininnovareacademics.inresearchgate.net
Validated HS-GC methods for residual solvents in Palonosetron API involve specific chromatographic conditions, including the column type (e.g., DB-624), injector and detector temperatures, and carrier gas (nitrogen). innovareacademics.ininnovareacademics.inresearchgate.net These methods are validated for parameters such as linearity, accuracy (% recovery), and precision (% RSD), with results typically falling within ICH specified limits. innovareacademics.ininnovareacademics.inresearchgate.net
Data on residual solvent determination by HS-GC:
| Parameter | Value/Description | Source |
| Technique | Head Space Gas Chromatography (HS-GC) | innovareacademics.ininnovareacademics.inresearchgate.net |
| Column | DB-624 (30 m × 0.24 mm, 1.8 µm) | innovareacademics.ininnovareacademics.inresearchgate.net |
| Injector Temperature | 200 °C | innovareacademics.ininnovareacademics.inresearchgate.net |
| Detector Temperature | 230 °C (FID) | innovareacademics.ininnovareacademics.inresearchgate.net |
| Carrier Gas | Nitrogen | innovareacademics.ininnovareacademics.inresearchgate.net |
| Residual Solvents Analyzed | Ethanol (B145695), Acetone, Methanol, Acetonitrile, Isopropyl Alcohol (IPA) | innovareacademics.ininnovareacademics.inresearchgate.net |
| Linearity Range | 25–150 µg/ml | innovareacademics.ininnovareacademics.inresearchgate.net |
| Correlation Coefficient (γ²) | > 0.99 | innovareacademics.ininnovareacademics.inresearchgate.net |
| Recovery (% ) | 90–110% | innovareacademics.ininnovareacademics.inresearchgate.net |
| Repeatability (% RSD) | < 10% | innovareacademics.ininnovareacademics.inresearchgate.net |
Chiral Chromatography for Enantiomeric Purity Determination
(3R)-Palonosetron possesses chiral centers, making the determination of its enantiomeric purity crucial for quality control. Chiral chromatography, particularly chiral HPLC, is employed for the separation and quantification of Palonosetron enantiomers and related chiral impurities. globalresearchonline.netresearchgate.netscirp.orgscholarsresearchlibrary.comchromatographyonline.comresearchgate.net
Chiral separation of Palonosetron has been achieved using chiral stationary phases such as cellulose-based columns (e.g., Chiralcel-OD, Chiralpak AD-H). globalresearchonline.netresearchgate.netscirp.orgresearchgate.net Normal phase chromatography is often utilized with mobile phases containing mixtures of hexane, ethanol, methanol, and modifiers like trifluoroacetic acid or diethylamine. researchgate.netscirp.orgscholarsresearchlibrary.com
Developed chiral methods are validated for parameters like linearity, LOD, LOQ, and recovery, demonstrating their accuracy and sensitivity for controlling the enantiomeric purity of Palonosetron and its intermediates. researchgate.netscirp.orgscholarsresearchlibrary.com Supercritical Fluid Chromatography (SFC) has also been explored for the enantioselective and diastereoselective separation of Palonosetron and its impurities. chromatographyonline.com
Examples of chiral chromatography methods:
Spectroscopic Techniques for Structural Elucidation and Characterization
Spectroscopic techniques provide valuable information regarding the structure and characteristics of (3R)-Palonosetron.
UV-Visible Spectrophotometry in Quantitative Analysis
UV-Visible (UV-Vis) spectrophotometry is a simple and economical method used for the quantitative estimation of Palonosetron, particularly in pharmaceutical formulations. globalresearchonline.nettsijournals.comresearchgate.net This technique relies on the compound's ability to absorb UV or visible light at specific wavelengths.
UV-Vis methods for Palonosetron involve measuring the absorbance of solutions at its maximum wavelength of absorption (λmax). Reported λmax values for Palonosetron are around 255 nm or 265 nm, typically using solvents like ethanol or mobile phase mixtures. neliti.comtsijournals.comresearchgate.net
Validated UV-Vis methods demonstrate linearity within a specific concentration range and good accuracy and precision. tsijournals.comresearchgate.net While less selective than chromatographic methods, UV-Vis spectrophotometry can be suitable for routine analysis of Palonosetron in formulations where interferences are minimal. tsijournals.com
Key aspects of UV-Vis spectrophotometry for Palonosetron:
| Parameter | Value/Description | Source |
| Technique | UV-Visible Spectrophotometry | globalresearchonline.nettsijournals.comresearchgate.net |
| Wavelength of analysis | 255 nm, 265 nm, 248 nm, 253 nm (isobestic point) | neliti.comtsijournals.comresearchgate.net |
| Solvent/Medium | Ethanol, mobile phase mixtures | neliti.comtsijournals.comresearchgate.net |
| Linearity Range | Typically 7.5-25 μg/mL | tsijournals.comresearchgate.net |
| Correlation Coefficient | Typically > 0.999 | tsijournals.comresearchgate.net |
| Accuracy (% Recovery) | Around 99% | tsijournals.comresearchgate.net |
Mass Spectrometry (MS) for Metabolite Identification and Quantification
Mass spectrometry (MS) is a powerful tool in pharmaceutical research, widely employed for the identification and quantification of drug metabolites. LC-MS/MS, combining liquid chromatography with tandem mass spectrometry, is particularly valuable due to its sensitivity, selectivity, and speed. mdpi.com This hyphenated technique is extensively used for the structural characterization of new chemical entities and their metabolites. mdpi.com Hybrid quadrupole-linear ion trap mass spectrometers (QTRAP) are frequently utilized to simultaneously quantify the parent drug and screen for metabolites in in vitro and in vivo samples. mdpi.com
Metabolite identification by MS typically involves studying the fragmentation pattern of the parent compound. mdpi.comijpras.com By analyzing the mass-to-charge ratio (m/z) of fragmented ions, researchers can deduce the structure of metabolites. mdpi.com Predictive multiple reaction monitoring-information dependent acquisition-enhanced product ion mode (pMRM-IDA-EPI) is a method that offers high sensitivity for metabolite identification. mdpi.com
Quantification of metabolites using MS, particularly in the absence of authentic standards, is sometimes referred to as 'semi-quantitative' because mass spectrometric responses may not be truly quantitative without proper calibration standards for each metabolite. psu.edu Studies have shown significant variation in electrospray ionization (ESI) response even for structurally similar parent drug/metabolite pairs. psu.edu The ESI relative response factor (metabolite response normalized to parent drug response) can vary widely, indicating that direct quantification of metabolites based solely on the parent drug's response can be inaccurate. psu.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the comprehensive characterization of molecular structures. emerypharma.com It provides detailed information about the arrangement of atoms within a molecule, making it essential for confirming the structure of synthesized compounds like (3R)-Palonosetron and potentially identifying structural variations or impurities.
Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are necessary for achieving high confidence in chemical structure assignments. emerypharma.com 1D ¹H-NMR provides information on the types of protons, their chemical environment (chemical shift), the number of neighboring protons (multiplicity and coupling constants), and the relative number of each type of proton (integration). emerypharma.comthermofisher.com Carbon NMR (¹³C-NMR) confirms the number of carbons in the molecule and provides information about their chemical shifts, although 2D NMR techniques like HSQC and HMBC are often required for unambiguous assignment of carbon signals. emerypharma.com
2D NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), provide correlations between protons and carbons, allowing for the assignment of signals and confirmation of connectivity within the molecule. emerypharma.com HMBC, for instance, supports both proton and carbon assignments, enabling the unambiguous confirmation of a molecule's structure. emerypharma.com Combining the information from various NMR experiments allows for a complete structural elucidation. emerypharma.com
Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Characterization
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive analytical method used to identify organic, polymeric, and some inorganic materials by analyzing their vibrational characteristics. youtube.comijsdr.org It is based on the principle that molecular bonds vibrate at specific frequencies when exposed to infrared radiation. thermofisher.comcsic.es FTIR spectroscopy is particularly useful for identifying the presence or absence of specific functional groups within a molecule. thermofisher.comijsdr.orgscirp.org
In the context of (3R)-Palonosetron research, FTIR can be used for molecular characterization by providing a unique spectral fingerprint of the compound. This fingerprint can be used for identification and to assess the purity of samples by comparing them to reference spectra. ijsdr.orgresearchgate.net FTIR can also provide insights into the molecular composition and structural features of a compound. csic.esscirp.org While primarily a qualitative technique for identifying functional groups, FTIR can also be used for quantitative analysis in some applications. youtube.comijsdr.org Studies have utilized FTIR to investigate drug-excipient interactions and the physical state of a drug within a formulation. researchgate.net
Validation of Analytical Methods for Research Use (e.g., linearity, accuracy, precision, specificity, robustness)
Validation of analytical methods is a critical step in pharmaceutical research to ensure that the methods are reliable, accurate, and suitable for their intended purpose. wisdomlib.orgscielo.brglobalresearchonline.netresearchgate.net Validation parameters typically assessed include linearity, accuracy, precision, specificity, and robustness, often following guidelines from regulatory bodies like the ICH. scielo.brymerdigital.comwisdomlib.orgresearchgate.netresearchgate.net
Linearity: This parameter assesses the method's ability to produce results that are directly proportional to the concentration of the analyte within a defined range. wisdomlib.orgscielo.brwisdomlib.orgresearchgate.net Linearity is typically established by analyzing a series of solutions at different concentrations and determining the correlation coefficient (R²). scielo.brwisdomlib.orgresearchgate.net A correlation coefficient of 0.999 or greater is often considered indicative of excellent linearity. scielo.brwisdomlib.org
Accuracy: Accuracy measures how close the experimental results are to the true value. wisdomlib.orgscielo.brwisdomlib.org It is often evaluated through recovery studies, where known amounts of the analyte are added to a matrix, and the percentage recovered is determined. wisdomlib.orgwisdomlib.org Recoveries between 98% and 102% are generally considered acceptable. wisdomlib.orgresearchgate.net
Precision: Precision refers to the reproducibility of the method. wisdomlib.orgscielo.br It is assessed by analyzing replicate samples and is typically expressed as the percentage relative standard deviation (% RSD). wisdomlib.orgscielo.br Precision is evaluated at different levels, including intra-day (repeatability) and inter-day precision. wisdomlib.orgscielo.br % RSD values less than 2% indicate high precision. wisdomlib.org
Specificity: Specificity is the method's ability to uniquely measure the analyte in the presence of other components that may be present in the sample matrix, such as impurities, degradation products, or excipients. wisdomlib.orgscielo.brresearchgate.netsemanticscholar.org Specificity is demonstrated by showing that there is no interference from these other components at the analyte's retention time or detection wavelength. scielo.brresearchgate.netsemanticscholar.org Stability-indicating methods, for example, demonstrate specificity by resolving the analyte from its degradation products. wisdomlib.orgscielo.br
Robustness: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. wisdomlib.orgscielo.brymerdigital.comresearchgate.net This assessment helps to ensure the method's reliability under normal usage conditions. wisdomlib.org Parameters that might be varied include mobile phase composition, flow rate, or column temperature. ymerdigital.comsemanticscholar.org
Validation studies for Palonosetron analytical methods using techniques like RP-HPLC and UPLC have demonstrated satisfactory results for these parameters, confirming their reliability for quantitative analysis in pharmaceutical formulations and bulk drug substances. wisdomlib.orgscielo.brwisdomlib.orgresearchgate.netresearchgate.net
| Validation Parameter | Typical Acceptance Criteria (Illustrative) | Example Results for Palonosetron Methods wisdomlib.orgscielo.brwisdomlib.orgresearchgate.net |
| Linearity (R²) | > 0.995 or 0.999 | > 0.999 scielo.brwisdomlib.orgresearchgate.net |
| Accuracy (% Recovery) | 98-102% | 98-102% wisdomlib.orgresearchgate.net, 99.85-100.04% wisdomlib.org |
| Precision (% RSD) | < 2% | < 2% wisdomlib.orgresearchgate.net, Consistently below 2% wisdomlib.org |
| Specificity | No interference from other components | Demonstrated by resolution from impurities/degradants wisdomlib.orgscielo.brresearchgate.net |
| Robustness | Results unaffected by small variations | Method remains reliable under tested variations wisdomlib.orgscielo.brymerdigital.comresearchgate.net |
Note: The example results are illustrative and based on data from various studies on Palonosetron analytical method validation.
Bioanalytical Methods for (3R)-Palonosetron in Biological Matrices (Preclinical Samples)
Bioanalytical methods are essential for the quantitative determination of drugs and their metabolites in biological matrices such as blood, plasma, serum, urine, and tissues. globalresearchonline.netresearchgate.netasiapharmaceutics.inforesearchgate.net These methods are crucial for supporting pharmacokinetic (PK) and toxicokinetic studies in preclinical research. globalresearchonline.netresearchgate.netresearchgate.net The development of sensitive and reliable bioanalytical methods is critical for successful drug development. researchgate.netresearchgate.netasiapharmaceutics.info
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice in many bioanalytical laboratories due to its high selectivity and sensitivity. researchgate.netresearchgate.netpnrjournal.com LC-MS/MS methods for Palonosetron in biological matrices like human plasma and urine have been developed and validated. researchgate.netnih.gov These methods typically involve sample preparation steps to extract the analyte from the complex biological matrix and remove interfering substances. researchgate.netmdpi.com Common sample preparation techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.netmdpi.com
Validated LC-MS/MS methods for Palonosetron in plasma have demonstrated high sensitivity, with lower limits of quantification (LLOQ) in the low ng/mL range. researchgate.net For instance, a sensitive and selective LC-MS/MS method for Palonosetron in human plasma achieved an LLOQ of approximately 0.03 ng/mL. researchgate.net Another method for simultaneous determination of Netupitant and Palonosetron in human plasma reported a linear dynamic range of 0.02–10 ng/mL for Palonosetron. researchgate.net These methods have been successfully applied to pharmacokinetic studies. researchgate.net
The use of appropriate biological matrices from the relevant species is important for bioanalytical method validation and sample analysis in preclinical safety testing. pharm-analyt.com While blank matrix from preclinical animals is commonly used, the use of surrogate matrices is also being explored and discussed within the bioanalytical community. pharm-analyt.com
| Biological Matrix | Analytical Technique | Typical Sample Preparation | Reported LLOQ (Illustrative) | Application |
| Human Plasma | LC-MS/MS | Liquid-Liquid Extraction | ~0.03 ng/mL researchgate.net | Pharmacokinetic studies researchgate.net |
| Human Plasma | LC-MS/MS | Liquid-Liquid Extraction | 0.02–10 ng/mL (Linear Range) researchgate.net | Pharmacokinetic studies (with Netupitant) researchgate.net |
| Human Urine | LC-MS/MS | One-step dilution | 2.5 ng/mL nih.gov | Clinical studies nih.gov |
Note: The reported LLOQ and linear range values are illustrative examples from specific studies and may vary depending on the method and matrix.
Computational and Theoretical Studies of 3r Palonosetron
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking studies have been employed to investigate the binding mode and affinity of Palonosetron (B1662849) to the 5-HT3 receptor. These studies aim to predict the optimal orientation and position of Palonosetron within the receptor's binding site, providing insights into the key interactions that stabilize the complex.
Research involving the cryo-electron microscopy structure of the Palonosetron-bound 5-HT3 receptor has provided detailed atomic insight into the binding modes of setron drugs, including Palonosetron. researchgate.netnih.govx-mol.netresearchgate.net These studies have utilized computational methods, such as molecular docking, often in conjunction with structural data, to elucidate how Palonosetron interacts with residues in the binding pocket of the 5-HT3 receptor. researchgate.net Homology models of the human 5-HT3A receptor, based on structures like the mouse 5-HT3A R (PDB ID: 6Y1Z), which is in an inhibited state and shares high homology with the human receptor, have been used as starting structures for docking simulations. researchgate.net Software packages like Molecular Operating Environment (MOE) have been employed for molecular docking, allowing for the estimation of binding energies and the identification of preferred binding poses. researchgate.net The binding site for serotonin (B10506) and setron drugs is located at the subunit/subunit interface of the pentameric 5-HT3 receptor. researchgate.net
Molecular Dynamics Simulations of (3R)-Palonosetron with 5-HT3 Receptor
Molecular dynamics (MD) simulations are powerful tools used to study the dynamic behavior of biological macromolecules and their interactions with ligands over time. MD simulations of Palonosetron bound to the 5-HT3 receptor provide a more realistic representation of the complex compared to static docking poses, accounting for the flexibility of both the ligand and the receptor.
Studies investigating the binding of Palonosetron and other antiemetic drugs to the serotonin 5-HT3 receptor have utilized molecular dynamics simulations to gain detailed atomic insight into their binding modes. researchgate.netnih.govx-mol.netresearchgate.net These simulations, often following the determination of cryo-electron microscopy structures of the receptor-ligand complex, cover the behavior of various antagonists used clinically. researchgate.netnih.govresearchgate.net The computational results from MD simulations, combined with structural data, contribute to establishing a comprehensive framework for understanding the inhibition mechanism of the setron drug family. researchgate.netnih.govresearchgate.net MD simulations can help identify possible open-pocket conformations of the receptor and analyze the stability and accessibility of docked ligand poses. researchgate.net
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, can provide detailed information about the electronic structure, charge distribution, and reactivity of a molecule like (3R)-Palonosetron. These calculations can help understand the molecule's intrinsic properties, which are relevant to its interactions with the receptor and its metabolic fate.
While specific detailed quantum chemical studies focused solely on the electronic structure and reactivity of (3R)-Palonosetron were not prominently found in the search results, quantum chemical calculations are generally applied in computational chemistry to derive parameters for force fields used in molecular dynamics simulations and to understand the properties of drug molecules. researchgate.net The electronic structure of molecules is fundamental to understanding their behavior and interactions. Studies on other compounds have utilized quantum chemistry methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT) to investigate electronic structure, global reactivity descriptors, and optical properties. ekb.egscience.govscience.gov These types of calculations could similarly be applied to Palonosetron to gain deeper insights into its electronic properties relevant to binding and metabolism.
Quantitative Structure-Activity Relationship (QSAR) Modeling for (3R)-Palonosetron Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive models that correlate the structural and physicochemical properties of a series of compounds with their biological activity. For Palonosetron analogues, QSAR studies could help identify molecular features that are critical for high affinity and efficacy at the 5-HT3 receptor, guiding the design of novel and improved antagonists.
While direct QSAR studies specifically focused on a series of (3R)-Palonosetron analogues were not explicitly detailed in the provided search results, QSAR modeling is a recognized approach in drug discovery and design. oucwkoti.ac.in Studies on other chemical series have successfully employed QSAR, including 3D QSAR, to develop predictive models for biological activity based on molecular descriptors. ekb.egoucwkoti.ac.in Such methodologies could be applied to Palonosetron and its derivatives to explore the relationship between structural modifications and activity at the 5-HT3 receptor.
In Silico Prediction of Metabolism and Pharmacokinetic Properties
Information regarding the metabolism of Palonosetron indicates that it is primarily metabolized in the liver, with approximately 50% undergoing metabolism, mainly via the CYP2D6 enzyme and to a lesser extent by CYP3A4 and CYP1A2. researchgate.netnih.govwikipedia.org The main metabolites, N-oxide-palonosetron and 6-S-hydroxy-palonosetron, are reported to be practically inactive. researchgate.netnih.gov While these are experimental findings, in silico tools can predict potential metabolic sites and the likelihood of interaction with specific CYP enzymes. In silico ADME prediction studies have been performed for various compounds in drug discovery research, evaluating properties such as solubility, gastrointestinal absorption, and blood-brain barrier permeability, which are crucial for a drug's pharmacokinetic profile. researchgate.netresearchgate.netdntb.gov.ua Although detailed in silico ADME studies specifically centered on predicting Palonosetron's properties were not extensively found, these computational approaches are valuable for assessing the drug-like properties and potential metabolic fate of compounds. researchgate.net
Emerging Research Directions and Future Perspectives in 3r Palonosetron Studies
Exploration of (3R)-Palonosetron's Molecular Actions Beyond Direct Receptor Blockade
Beyond its primary function as a direct 5-HT₃ receptor antagonist, research is exploring other molecular actions of (3R)-Palonosetron that might contribute to its clinical profile. Evidence suggests that Palonosetron (B1662849) may trigger functional effects that persist even after its dissociation from the cell surface receptor. researchgate.netnih.gov This includes the potential for inducing 5-HT₃ receptor internalization and subsequent degradation, which could lead to a sustained reduction in receptor density at the cell surface and thus prolonged inhibition of receptor function. researchgate.net Additionally, recent findings suggest that Palonosetron might differentially inhibit the cross-talk between 5-HT₃ and neurokinin 1 (NK-1) receptor signaling pathways. nih.gov This potential interaction with other signaling cascades could explain its enhanced efficacy, particularly in combination regimens with NK-1 receptor antagonists. ascopubs.orgnih.gov Future studies are likely to investigate these mechanisms in greater detail to fully understand the multifaceted actions of (3R)-Palonosetron at the cellular and molecular levels.
Development of Advanced Preclinical Models for Efficacy and Mechanism Research
The development and utilization of advanced preclinical models are crucial for further understanding the efficacy and mechanisms of (3R)-Palonosetron. While traditional animal models have been used to assess antiemetic potential, there is a growing need for more sophisticated models that can better mimic human physiological and pathological conditions relevant to nausea and vomiting, as well as explore potential non-emetic applications. For example, novel models of neuroinflammation, such as high fat/fructose diet-fed rats injected with lipopolysaccharide, are being used to investigate the neuroprotective potential of Palonosetron and its effects on microglial function and inflammasome assembly, suggesting potential applications beyond CINV. mdpi.com Future research will likely involve the creation and validation of more complex in vitro and in vivo models, including those incorporating human induced pluripotent stem cell-derived neurons or organ-on-a-chip systems, to provide a more accurate representation of human receptor interactions and downstream signaling events. These models could facilitate the study of (3R)-Palonosetron's effects on specific neuronal circuits and its potential interactions with other neurotransmitter systems.
Rational Design of Next-Generation 5-HT₃ Receptor Modulators Based on (3R)-Palonosetron Scaffold
The unique tricyclic core structure of Palonosetron, a hydroisoquinoline fused with another ring, serves as a valuable scaffold for the rational design of next-generation 5-HT₃ receptor modulators. researchgate.net Understanding the structure-activity relationships of (3R)-Palonosetron and its specific interactions with the receptor binding site is key to designing novel compounds with improved properties. acs.org Future research will focus on modifying the Palonosetron scaffold to develop compounds with potentially higher affinity, longer duration of action, altered allosteric modulation, or improved selectivity for specific 5-HT₃ receptor subtypes if such subtypes are found to have differential roles. This involves synthetic chemistry combined with computational modeling and in vitro functional assays to evaluate the new compounds. The goal is to create agents that retain the beneficial attributes of Palonosetron while potentially offering enhanced efficacy, reduced off-target effects, or novel therapeutic applications.
Application of Artificial Intelligence and Machine Learning in (3R)-Palonosetron Research (e.g., drug discovery, synthesis prediction)
Artificial intelligence (AI) and machine learning (ML) are increasingly being applied across various stages of drug discovery and development, and their application to (3R)-Palonosetron research holds significant future potential. nih.govmednexus.orgcuestionesdefisioterapia.commdpi.comresearchgate.net
Drug Discovery and Design: AI/ML algorithms can be used to analyze large datasets of chemical structures and biological activities to identify potential new 5-HT₃ receptor modulators based on the Palonosetron scaffold or related chemical space. nih.govmdpi.com These techniques can predict binding affinities, pharmacokinetic properties, and potential off-target effects, accelerating the identification of promising lead compounds. nih.govmednexus.org
Synthesis Prediction: AI-driven tools can assist in planning and optimizing the synthesis of (3R)-Palonosetron and its potential analogs. mdpi.com By analyzing vast databases of chemical reactions, these algorithms can suggest efficient synthetic routes, predict reaction outcomes, and optimize reaction conditions. mdpi.com
Mechanism Elucidation: ML models can be trained on experimental data from receptor binding, functional assays, and preclinical studies to gain deeper insights into the molecular mechanisms of (3R)-Palonosetron action, including predicting complex allosteric interactions or identifying subtle effects beyond direct receptor blockade.
Preclinical Model Optimization: AI can be used to analyze data from preclinical models to optimize experimental design, predict study outcomes, and potentially reduce the number of animal experiments required.
The integration of AI and ML is expected to significantly accelerate the pace of research into (3R)-Palonosetron, leading to a more efficient discovery and development process for next-generation antiemetics and potentially uncovering novel therapeutic uses for this compound.
Q & A
Q. How can machine learning improve predictive models for (3R)-palonosetron non-responders?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
